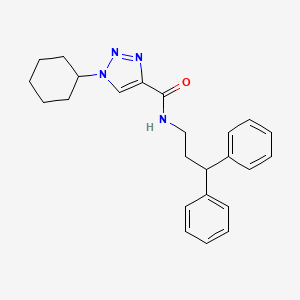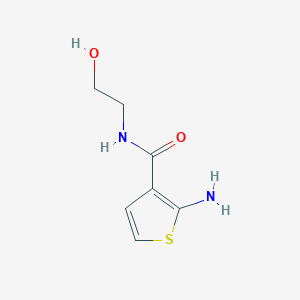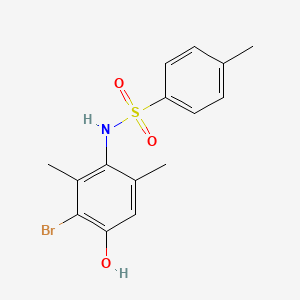
1-(2-pyridinylmethyl)-5-(4-thiomorpholinylcarbonyl)-2-piperidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-pyridinylmethyl)-5-(4-thiomorpholinylcarbonyl)-2-piperidinone, also known as PTTM, is a chemical compound that has gained significant attention in scientific research. It is a potent inhibitor of the enzyme poly (ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair mechanisms. PARP inhibitors, including PTTM, have shown promise in the treatment of various cancers, particularly those with BRCA mutations.
Mechanism of Action
1-(2-pyridinylmethyl)-5-(4-thiomorpholinylcarbonyl)-2-piperidinone is a potent inhibitor of PARP, which plays a crucial role in DNA repair mechanisms. PARP inhibitors, including 1-(2-pyridinylmethyl)-5-(4-thiomorpholinylcarbonyl)-2-piperidinone, work by blocking the activity of PARP, which leads to the accumulation of DNA damage in cancer cells. This accumulation of DNA damage eventually leads to cell death. Additionally, PARP inhibitors have also been shown to sensitize cancer cells to other DNA-damaging agents, such as chemotherapy and radiation therapy.
Biochemical and Physiological Effects:
1-(2-pyridinylmethyl)-5-(4-thiomorpholinylcarbonyl)-2-piperidinone has been shown to have a selective effect on cancer cells, with minimal toxicity to normal cells. This selectivity is due to the fact that cancer cells are more reliant on PARP for DNA repair than normal cells. 1-(2-pyridinylmethyl)-5-(4-thiomorpholinylcarbonyl)-2-piperidinone has also been shown to induce apoptosis (cell death) in cancer cells, which further contributes to its anti-cancer effects.
Advantages and Limitations for Lab Experiments
One advantage of 1-(2-pyridinylmethyl)-5-(4-thiomorpholinylcarbonyl)-2-piperidinone is its selectivity for cancer cells, which makes it a promising candidate for cancer therapy. Additionally, 1-(2-pyridinylmethyl)-5-(4-thiomorpholinylcarbonyl)-2-piperidinone has also been shown to sensitize cancer cells to other DNA-damaging agents, which could potentially enhance the effectiveness of current cancer treatments. However, one limitation of 1-(2-pyridinylmethyl)-5-(4-thiomorpholinylcarbonyl)-2-piperidinone is its low solubility in water, which could limit its effectiveness in vivo.
Future Directions
There are several future directions for the research of 1-(2-pyridinylmethyl)-5-(4-thiomorpholinylcarbonyl)-2-piperidinone. One direction is to optimize the synthesis method to improve the yield and solubility of 1-(2-pyridinylmethyl)-5-(4-thiomorpholinylcarbonyl)-2-piperidinone. Another direction is to investigate the potential of 1-(2-pyridinylmethyl)-5-(4-thiomorpholinylcarbonyl)-2-piperidinone in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, further research is needed to determine the optimal dosing and administration of 1-(2-pyridinylmethyl)-5-(4-thiomorpholinylcarbonyl)-2-piperidinone in vivo. Overall, 1-(2-pyridinylmethyl)-5-(4-thiomorpholinylcarbonyl)-2-piperidinone has shown promise as a potential cancer therapy, and further research is needed to fully understand its potential.
Synthesis Methods
The synthesis of 1-(2-pyridinylmethyl)-5-(4-thiomorpholinylcarbonyl)-2-piperidinone involves a multi-step process starting from commercially available starting materials. The first step involves the reaction of 2-pyridinemethanol with thionyl chloride to form 2-pyridinemethanesulfonyl chloride. This intermediate is then reacted with morpholine to form 2-pyridinemethylmorpholine. The final step involves the reaction of 2-pyridinemethylmorpholine with piperidinone-5-carboxylic acid to form 1-(2-pyridinylmethyl)-5-(4-thiomorpholinylcarbonyl)-2-piperidinone. The overall yield of this synthesis method is around 30%.
Scientific Research Applications
1-(2-pyridinylmethyl)-5-(4-thiomorpholinylcarbonyl)-2-piperidinone has shown potential in the treatment of various cancers, particularly those with BRCA mutations. BRCA mutations are known to cause defects in DNA repair mechanisms, which makes cancer cells more susceptible to PARP inhibitors. 1-(2-pyridinylmethyl)-5-(4-thiomorpholinylcarbonyl)-2-piperidinone has been shown to be effective in inhibiting the growth of BRCA-deficient cancer cells in vitro and in vivo. Additionally, 1-(2-pyridinylmethyl)-5-(4-thiomorpholinylcarbonyl)-2-piperidinone has also shown promise in the treatment of other cancers, such as prostate cancer and glioblastoma.
properties
IUPAC Name |
1-(pyridin-2-ylmethyl)-5-(thiomorpholine-4-carbonyl)piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2S/c20-15-5-4-13(16(21)18-7-9-22-10-8-18)11-19(15)12-14-3-1-2-6-17-14/h1-3,6,13H,4-5,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVXFMYSCKSGNDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(CC1C(=O)N2CCSCC2)CC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Pyridinylmethyl)-5-(4-thiomorpholinylcarbonyl)-2-piperidinone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(2-bromo-4-chlorophenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B6134203.png)
![3-(4-fluorophenyl)-5-methyl-7-(4-morpholinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6134216.png)
![N-cyclopropyl-3-{1-[4-(4-morpholinyl)benzoyl]-3-piperidinyl}propanamide](/img/structure/B6134223.png)
![N-(2,5-dimethylphenyl)-2-[(5-methyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B6134230.png)
![N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-2-[(3-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B6134233.png)
![1-[(4-bromophenyl)sulfonyl]-4-(4-pyridinylmethyl)piperazine](/img/structure/B6134236.png)


![N-(6,6-dimethyl-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-yl)-2-[(4-methyl-1,3-thiazol-2-yl)thio]acetamide](/img/structure/B6134260.png)
![3-(4-fluorophenyl)-7-(2-methoxyethyl)-2-(methoxymethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6134269.png)
![2-(1-(2-fluoro-4-methoxybenzyl)-4-{[5-(methoxymethyl)-2-furyl]methyl}-2-piperazinyl)ethanol](/img/structure/B6134274.png)
![2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[4-(cyanomethyl)phenyl]acetamide](/img/structure/B6134284.png)

![2-ethoxyethyl 4-[(4-methylbenzoyl)amino]benzoate](/img/structure/B6134312.png)